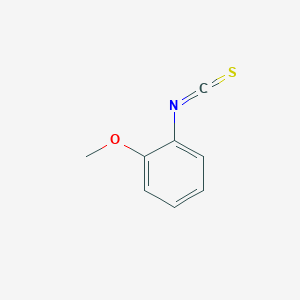

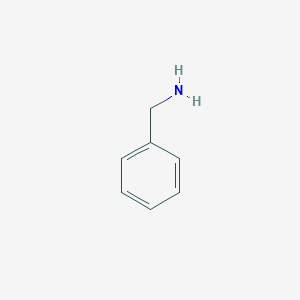

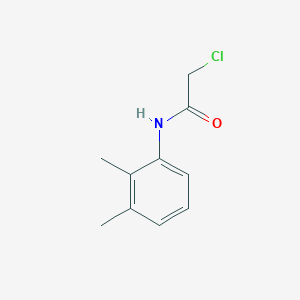

![molecular formula C7H9NO3 B048378 (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 112283-40-6](/img/structure/B48378.png)

(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, also known as cephalexin, is a first-generation cephalosporin antibiotic that is commonly used to treat bacterial infections. It was first synthesized in 1967 by the British company GlaxoSmithKline and has since become one of the most widely prescribed antibiotics in the world.

Mécanisme D'action

Cephalexin works by inhibiting the synthesis of bacterial cell walls. It does this by binding to specific enzymes (penicillin-binding proteins) that are involved in the construction of the cell wall. This leads to the disruption of the cell wall and ultimately the death of the bacterial cell.

Effets Biochimiques Et Physiologiques

Cephalexin is generally well-tolerated by patients and has a low incidence of side effects. However, it can cause gastrointestinal disturbances, such as nausea, vomiting, and diarrhea, in some patients. It can also cause allergic reactions in some individuals, particularly those who are allergic to penicillin.

Avantages Et Limitations Des Expériences En Laboratoire

Cephalexin is commonly used in microbiology laboratories to select for bacteria that have acquired plasmids with antibiotic resistance genes. It is also used in cell culture experiments to prevent bacterial contamination. However, (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has limitations in that it is only effective against certain types of bacteria and can be easily overcome by bacterial resistance mechanisms.

Orientations Futures

There are several areas of future research that could be explored with regards to (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. One area of interest is the development of new cephalosporin antibiotics that are effective against antibiotic-resistant bacteria. Another area of interest is the study of the mechanisms of bacterial resistance to cephalosporins, which could lead to the development of new strategies for combating antibiotic resistance. Finally, the use of (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid in combination with other antibiotics or with non-antibiotic compounds could be explored as a way to enhance its antibacterial activity and reduce the development of resistance.

Méthodes De Synthèse

Cephalexin is synthesized from 7-aminocephalosporanic acid (7-ACA), which is obtained from fermentation of the fungus Cephalosporium acremonium. The 7-ACA is then chemically modified to produce (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. The synthesis process involves several steps, including acylation, deacylation, and cyclization, and requires the use of various chemical reagents and catalysts.

Applications De Recherche Scientifique

Cephalexin has been extensively studied for its antibacterial properties and has been used to treat a wide range of bacterial infections, including those caused by Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. It has also been used in veterinary medicine to treat infections in animals.

Propriétés

Numéro CAS |

112283-40-6 |

|---|---|

Nom du produit |

(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

Formule moléculaire |

C7H9NO3 |

Poids moléculaire |

155.15 g/mol |

Nom IUPAC |

(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C7H9NO3/c9-6-3-4-1-2-5(7(10)11)8(4)6/h4-5H,1-3H2,(H,10,11)/t4-,5-/m1/s1 |

Clé InChI |

RJPDELAUUYAFTQ-RFZPGFLSSA-N |

SMILES isomérique |

C1C[C@@H](N2[C@H]1CC2=O)C(=O)O |

SMILES |

C1CC(N2C1CC2=O)C(=O)O |

SMILES canonique |

C1CC(N2C1CC2=O)C(=O)O |

Synonymes |

1-Azabicyclo[3.2.0]heptane-2-carboxylicacid,7-oxo-,(2R,5R)-(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

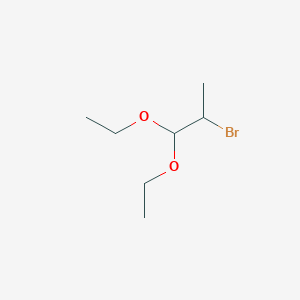

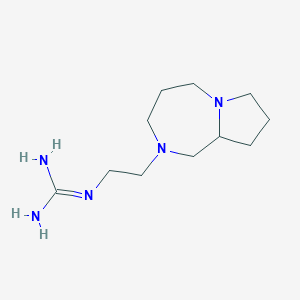

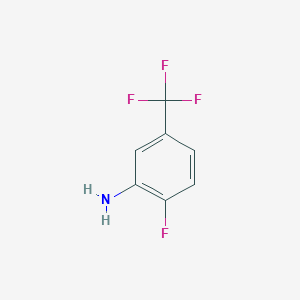

![2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile](/img/structure/B48299.png)

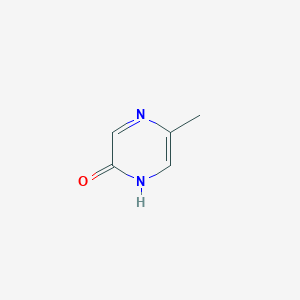

![2-[4-(Boc-amino)-3-pyridyl]ethanol](/img/structure/B48303.png)